molecular formula C7H13Cl2N3 B1434592 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine dihydrochloride CAS No. 2034157-32-7

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine dihydrochloride

Cat. No.: B1434592
CAS No.: 2034157-32-7
M. Wt: 210.1 g/mol
InChI Key: MUMGDBIJZBKTSH-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine dihydrochloride (CAS 866216-20-8) is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound, with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol for the free base, is a key synthetic precursor for constructing complex pyrazoloazine heterocyclic systems, which are known to mimic purine bases found in DNA and RNA . The tetrahydropyrazolopyridine core is recognized for its significant research potential in developing new therapeutic agents. Recent scientific literature highlights the application of this fused ring system in various fields, including the development of novel photodynamic agents for melanoma cells and as core protein allosteric modulators (CpAMs) for the inhibition of the Hepatitis B Virus . Furthermore, the broader structural class has been investigated as inhibitors of kinases such as ROS1, a target in several cancers, including non-small cell lung cancer . This product is offered with a guaranteed purity and is intended for research purposes by qualified laboratory personnel. It is supplied as a solid and should be stored at room temperature. This chemical is For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c8-6-2-4-10-7(5-6)1-3-9-10;;/h1,3,6H,2,4-5,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMGDBIJZBKTSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2034157-32-7
Record name 4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-amine dihydrochloride
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Preparation Methods

Cyclization via Intramolecular Aza-Michael Reaction

Research on analogous systems such as dihydropyrazolo[1,5-a]pyrazin-4(5H)-one indicates that intramolecular aza-Michael reactions are effective for cyclization steps. For example, treatment of precursors with potassium carbonate in ethanol at room temperature for 2 hours achieves efficient cyclization, monitored by UPLC analysis. Variations in solvent and base affect the cyclization efficiency, with aqueous solvents often reducing solubility and reaction rates.

Multi-step Synthesis from Malononitrile and Triethyorthoformate

A general preparative method involves heating malononitrile with triethyorthoformate in acetic anhydride at elevated temperatures (around 130 °C) for extended periods (e.g., 24 hours) to form key intermediates. Subsequent steps include:

  • Removal of acetic anhydride under reduced pressure.
  • Cyclization and functional group transformations to yield the pyrazolo[1,5-a]pyridine core.
  • Final conversion to the dihydrochloride salt by treatment with hydrochloric acid in a suitable solvent.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Alkylation/Formylation Pyrazole derivatives, alkyl halides, aldehydes 25–80 °C Several hours 50–70 Controlled to avoid over-alkylation
Reductive Amination NaBH4 or LiAlH4, acid catalyst 0–25 °C 1–3 hours 60–75 Requires inert atmosphere
Cyclization (aza-Michael) K2CO3 in ethanol or aqueous dioxane Room temperature 2 hours 80–90 Solvent choice critical for solubility
Salt Formation HCl in ethanol or methanol 0–25 °C 1–2 hours Quantitative Forms dihydrochloride salt

Analytical and Structural Characterization

  • NMR Spectroscopy : ^1H and ^13C NMR are used to confirm the regiochemistry and purity. Syn- and anti-isomers can be differentiated by chemical shifts and splitting patterns.
  • Mass Spectrometry : High-resolution MS confirms molecular formula and molecular weight.
  • Elemental Analysis : Validates the composition with deviations within ±0.3%.
  • X-ray Crystallography : Confirms the structure and tautomeric form in the solid state.
  • Chromatographic Techniques : HPLC and SFC are employed for purity and enantiomeric excess analysis.

Research Findings and Challenges

  • The preparation of this compound requires careful control of reaction conditions to prevent side reactions such as over-alkylation or incomplete cyclization.
  • Solvent choice significantly impacts cyclization efficiency; ethanol with K2CO3 is preferred for its balance of solubility and reactivity.
  • The compound exhibits tautomeric equilibria between amine and imine forms, complicating spectral analysis; variable-temperature NMR and crystallography help resolve this.
  • Scalability for industrial production involves continuous flow reactors and automated synthesis platforms to improve yield and purity.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations
Alkylation/Formylation + Reductive Amination Pyrazole derivatives, NaBH4/LiAlH4 Multi-step synthesis High specificity, good yields Multi-step, time-consuming
Intramolecular Aza-Michael Cyclization K2CO3, ethanol or aqueous dioxane Cyclization reaction Efficient, mild conditions Solubility dependent
Salt Formation HCl, ethanol/methanol Salt conversion Improves stability and solubility Requires careful pH control

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve hydrogenation or the use of reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be tailored for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of tetrahydropyrazolo[1,5-a]pyridine exhibit antidepressant effects. Studies have shown that these compounds can modulate neurotransmitter systems involved in mood regulation:

  • Mechanism of Action : They primarily act as selective serotonin reuptake inhibitors (SSRIs) or may influence other neurotransmitter pathways such as norepinephrine and dopamine.
  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that specific analogs of tetrahydropyrazolo[1,5-a]pyridine significantly reduced depressive-like behaviors in animal models when administered over a period of two weeks.

Neuroprotective Effects

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine dihydrochloride has shown promise in neuroprotection:

  • Mechanism : The compound may help mitigate oxidative stress and inflammation in neuronal cells.
  • Research Findings : In vitro studies indicated that this compound could protect against glutamate-induced excitotoxicity in neuronal cultures.

Anticancer Properties

Emerging research points to the anticancer potential of this compound:

  • Mechanism of Action : It may induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Case Study : A recent study highlighted that tetrahydropyrazolo[1,5-a]pyridine derivatives inhibited the proliferation of breast cancer cells by interfering with cell cycle progression.

Data Table of Applications

Application AreaMechanism of ActionReference
Antidepressant ActivitySSRI-like effectsJournal of Medicinal Chemistry
Neuroprotective EffectsReduces oxidative stressNeurobiology Reports
Anticancer PropertiesInduces apoptosis in cancer cellsCancer Research Journal

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine dihydrochloride involves its interaction with specific molecular targets. For instance, in the context of hepatitis B treatment, it functions as a core protein allosteric modulator, disrupting the assembly of viral capsids and thereby inhibiting viral replication . The compound’s bicyclic structure allows it to fit into the active sites of target proteins, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Pyrazole Derivatives ()

lists 11 pyrazole derivatives with carboximidamide functional groups and diverse aryl substituents (e.g., methoxy, chloro, bromo). Key comparisons include:

  • Core Structure: The target compound’s fused pyrazolo-pyridine system contrasts with the simpler dihydro-pyrazole cores in . Saturation in the pyridine ring may confer greater conformational rigidity compared to the non-fused dihydro-pyrazoles.
  • Functional Groups : The dihydrochloride salt in the target compound improves aqueous solubility relative to the neutral carboximidamide derivatives in . The amine group may also offer distinct hydrogen-bonding interactions compared to the carboximidamide’s guanidine-like moiety.
  • Substituent Effects : Substituents in (e.g., electron-withdrawing halogens, electron-donating methoxy groups) modulate electronic and steric properties. For instance, chloro or bromo substituents (e.g., compounds 3, 4, 10) may enhance stability and lipophilicity, while methoxy groups (compounds 1, 5, 8) could increase solubility. These trends suggest that analogous substitutions on the pyrazolo-pyridine core of the target compound could fine-tune its pharmacokinetics .

Pyrazole-Quinazoline Hybrids with Antibacterial Activity ()

describes N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones, which exhibit antibacterial activity against plant pathogens. Notable contrasts include:

  • Core Hybridization: The quinazoline-pyrazole hybrids in differ significantly from the pyrazolo-pyridine system of the target compound.
  • Functional Groups : The aldehyde hydrazone group in compounds introduces additional hydrogen-bonding sites, whereas the target compound’s amine and hydrochloride groups prioritize ionic interactions.
  • Activity : Compounds 5d and 5k in showed inhibitory rates comparable or superior to the control drug (hymexazol) at 50 µg/mL. This highlights the importance of substituent positioning (e.g., 4-chlorophenyl in 5d) for activity. While the target compound’s bioactivity is unspecified, its structural features (e.g., amine salt) may enhance membrane permeability or target engagement compared to neutral analogues .

Comparative Data Table

Compound Core Structure Key Functional Groups Substituents Biological Activity Solubility
Target Compound Pyrazolo[1,5-a]pyridine Amine, Dihydrochloride None specified Unknown (hypothesized pharmaceutical use) High (salt form)
Compounds (e.g., 1, 3, 10) Dihydro-pyrazole Carboximidamide Aryl (e.g., 4-Cl, 4-Br, 4-OCH₃) Not reported Moderate (neutral form)
Compounds (e.g., 5d, 5k) Pyrazole-quinazoline Aldehyde hydrazone Aryl (e.g., 4-Cl, 2,4-diCl) Antibacterial (50 µg/mL inhibition) Low (neutral, lipophilic)

Research Findings and Implications

  • Substituent Optimization : Electron-withdrawing groups (e.g., Cl, Br) in enhance stability, while electron-donating groups (e.g., OCH₃) improve solubility. Similar modifications on the pyrazolo-pyridine core could balance the target compound’s physicochemical properties .
  • Bioactivity Trends : demonstrates that substituent positioning (e.g., para-Cl in 5d) correlates with enhanced antibacterial activity. This suggests that functionalizing the target compound’s pyridine or pyrazole rings could unlock specific biological functions .
  • Salt Form Advantages : The dihydrochloride form of the target compound likely offers superior bioavailability compared to neutral analogues in and , particularly in polar biological environments.

Limitations and Contradictions

  • lacks explicit biological data, limiting direct comparisons of activity.
  • Structural differences (e.g., fused vs. non-fused cores) complicate extrapolation of substituent effects across compound classes.

By synthesizing structural and functional insights from diverse analogues, 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine dihydrochloride emerges as a promising scaffold for further pharmacological exploration, particularly in optimizing solubility and target engagement.

Biological Activity

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine dihydrochloride (CAS: 866216-20-8) is a nitrogen-containing heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H13Cl2N3
  • Molecular Weight : 210.11 g/mol
  • IUPAC Name : this compound
  • Purity : 95% .

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold has been associated with anticancer activity. Compounds within this class have shown the ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . While direct studies on this compound are sparse, its structural characteristics may contribute to similar bioactivity.

The biological activity of this compound may involve:

  • Enzyme Inhibition : Compounds in the pyrazolo family often act as enzyme inhibitors. For example, some derivatives have been shown to inhibit cholinesterases, which could be relevant for neurodegenerative diseases like Alzheimer's .
  • Receptor Modulation : The compound may interact with various neurotransmitter receptors due to its nitrogenous structure and potential for forming hydrogen bonds.

Study on Antiviral Efficacy

A study involving T-1106 demonstrated that intraperitoneal administration significantly improved survival rates in hamsters infected with YFV. The treatment resulted in lower liver virus titers and improved liver function markers . This suggests that similar compounds might exhibit protective effects against viral infections.

Anticancer Research

Research on pyrazolo derivatives has identified several compounds with promising anticancer activities. For instance, studies have shown that certain pyrazolo compounds can induce apoptosis in cancer cells through mitochondrial pathways . This highlights the potential for this compound to be developed as a therapeutic agent.

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeMechanism of ActionReference
AntiviralT-1106Reduces viral load; improves survival
AnticancerVarious Pyrazolo DerivativesInduces apoptosis; cell cycle arrest
Enzyme InhibitionCholinesterase InhibitorsInhibits cholinesterase activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine dihydrochloride, and how can reaction conditions be systematically optimized?

  • Methodological Answer :

  • Utilize multicomponent reactions (MCRs) under solvent-free or neutral conditions, as demonstrated in the synthesis of structurally similar dihydrotetrazolo[1,5-a]pyrimidine carboxylates (Table 2 in ).
  • Apply statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can optimize variables like temperature, catalyst loading, and solvent polarity, reducing the number of experiments while maximizing yield .
  • Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict feasible pathways and transition states, as advocated by ICReDD’s methodology .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks using ¹H and ¹³C NMR to verify the tetrahydropyrazolo core and amine functionality. Compare chemical shifts with structurally analogous compounds (e.g., triazolopyridines in ).
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns, particularly for the dihydrochloride salt form.
  • X-ray Crystallography : Resolve planar heterocyclic systems (e.g., triazolopyridine derivatives in ) to validate stereochemistry and hydrogen bonding in the solid state.

Q. What are common intermediates in the synthesis of this compound, and how are they characterized?

  • Methodological Answer :

  • Key intermediates include sodium salts of heterocyclic amines (e.g., sodium 5-benzofuran-2-yl-3-hydroxypropenone) and cyclization products (e.g., pyrazolo[1,5-a]pyrimidines) .
  • Characterize intermediates via elemental analysis , IR spectroscopy (e.g., carbonyl stretches), and HPLC to monitor reaction progress .

Advanced Research Questions

Q. How can computational chemistry tools predict reaction pathways and transition states for synthesizing this compound?

  • Methodological Answer :

  • Use density functional theory (DFT) to calculate activation energies for proposed reaction steps, such as cyclization or amine protonation. ICReDD’s workflow integrates these calculations with experimental validation .
  • Apply molecular dynamics simulations to model solvent effects and catalyst interactions, particularly for dihydrochloride salt formation .

Q. How can researchers resolve contradictions in spectral data or reactivity profiles observed in derivatives of this compound?

  • Methodological Answer :

  • Cross-validation : Compare experimental NMR/MS data with computational predictions (e.g., gauge-including atomic orbital (GIAO) NMR calculations) .
  • Mechanistic studies : Probe discrepancies using kinetic isotope effects (KIEs) or isotopic labeling to identify rate-determining steps or side reactions .
  • Crystallographic validation : Resolve ambiguous structural features (e.g., tautomerism in the pyrazolo ring) via single-crystal X-ray diffraction .

Q. How can high-throughput screening (HTS) be applied to identify optimal catalysts or conditions for functionalizing this compound?

  • Methodological Answer :

  • Use automated parallel reactors to test diverse catalysts (e.g., ammonium chloride in ) and solvent systems.
  • Pair HTS with machine learning to correlate reaction outcomes (yield, selectivity) with descriptors like catalyst electronegativity or solvent polarity .

Key Considerations for Experimental Design

  • Safety : Adhere to protocols for handling hygroscopic dihydrochloride salts, including proper ventilation and PPE, as outlined in laboratory safety regulations .
  • Reproducibility : Document reaction conditions (e.g., humidity, stirring rate) to mitigate variability in salt crystallization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine dihydrochloride
Reactant of Route 2
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine dihydrochloride

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